N-(4-fluorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on an aromatic ring.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development, targeting specific enzymes or receptors.
Industry: Applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide can be compared with other thiazole derivatives, such as:
N-(4-chlorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-(4-bromophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide: Contains a bromine atom, potentially leading to different chemical and biological properties.
N-(4-methylphenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide: The presence of a methyl group instead of a halogen can significantly alter its properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its electronic properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-8-7-18-12(17)15(8)6-11(16)14-10-4-2-9(13)3-5-10/h2-5,7H,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLFCYLGJSPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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